molecular formula C27H45N7O3 B612091 UNC0321 CAS No. 1238673-32-9

UNC0321

Cat. No.: B612091
CAS No.: 1238673-32-9
M. Wt: 515.7 g/mol
InChI Key: AULLUGALUBVBDD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of UNC0321 involves multiple steps, starting with the preparation of the quinazoline core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

UNC0321 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

UNC0321 exerts its effects by selectively inhibiting the histone methyltransferase G9a. G9a catalyzes the methylation of lysine 9 on histone H3 (H3K9) and lysine 373 on the tumor suppressor protein p53 . By inhibiting G9a, this compound prevents the methylation of these lysine residues, leading to alterations in gene expression and cellular functions. The compound also inhibits GLP, another histone methyltransferase, but with reduced potency .

Comparison with Similar Compounds

UNC0321 is unique in its high potency and selectivity for G9a compared to other similar compounds. Some similar compounds include:

This compound stands out due to its picomolar potency and high selectivity, making it a valuable tool in epigenetic research and potential therapeutic applications.

Biological Activity

UNC0321 is a potent and selective inhibitor of the protein lysine methyltransferase G9a, which plays a crucial role in epigenetic regulation through the methylation of histones and non-histone proteins. This compound has garnered significant attention due to its potential implications in cancer therapy and other diseases associated with dysregulated methylation processes.

G9a is responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2) and lysine 373 on the tumor suppressor protein p53. The methylation of p53 leads to its inactivation, which is implicated in over 50% of human cancers. Inhibition of G9a by this compound can potentially restore p53 function and inhibit cancer cell growth .

Structure-Activity Relationship (SAR)

The development of this compound was based on structure-based design principles, particularly focusing on optimizing the quinazoline scaffold. The compound exhibits a Morrison KiK_i value of 63 pM, making it one of the most potent G9a inhibitors identified to date. The SAR studies demonstrated that modifications in the side chains significantly influenced both potency and selectivity against G9a compared to other PKMTs (protein lysine methyltransferases) like GLP (G9a-like protein) .

Table 1: Key Structural Modifications and Their Impact on Activity

CompoundStructural ModificationMorrison KiK_iComments
UNC0224Initial scaffold250 nMPotent but less selective
This compoundOptimized side chain63 pMMost potent G9a inhibitor
BIX01294Parent compound1 nMSelective but lower cellular activity

Biological Activity in Cellular Models

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by targeting G9a. Notably, studies have shown that genetic knockdown of G9a mimics the effects observed with this compound treatment, reinforcing its role as a functional inhibitor .

Case Study: Apoptosis Inhibition in HUVECs

A significant study explored the effects of this compound on high glucose-induced apoptosis in human umbilical vein endothelial cells (HUVECs). The results indicated that treatment with this compound led to a decrease in cleaved-Caspase3 and Bax levels, markers associated with apoptosis, thereby suggesting a protective role against cellular stress induced by hyperglycemia .

Table 2: Effects of this compound on Apoptosis Markers

TreatmentCleaved-Caspase3 LevelBax LevelResult
ControlHighHighApoptosis Induced
This compoundLowLowApoptosis Inhibited

Implications for Cancer Treatment

The inhibition of G9a by this compound presents a promising therapeutic avenue for cancers characterized by elevated levels of this methyltransferase. By restoring p53 function and reducing tumor cell viability, this compound could be integrated into treatment regimens targeting epigenetic modifications in cancer therapy.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of UNC0321, and how does it selectively inhibit G9a/GLP?

this compound acts as a potent, selective inhibitor of the histone methyltransferases G9a and GLP by competitively binding to their catalytic sites. Structural analysis of the G9a-UNC0321 complex reveals that its quinazoline scaffold interacts with the SAM-binding pocket, while its 4-(piperidin-4-yl)aminocap group enhances affinity through hydrophobic interactions . Its selectivity arises from distinct structural features, such as the methylpyrrolidine substituent, which minimizes off-target effects on other methyltransferases .

Q. What experimental assays are used to quantify this compound's inhibitory activity (e.g., IC50, Ki)?

Key assays include:

  • Enzyme-coupled scintillation proximity assays (SPA) for measuring IC50 values (e.g., 6 nM for G9a) .
  • Isothermal titration calorimetry (ITC) to determine binding affinity (Ki = 63 pM for G9a) .
  • Cellular histone H3K9 methylation assays to evaluate functional inhibition, though this compound's poor membrane permeability limits its efficacy in cellular models .

Q. How does this compound compare to earlier G9a inhibitors like BIX01294 and UNC0224?

this compound demonstrates a 250-fold improvement in potency over BIX01294 (IC50 = 6 nM vs. 1.5 µM) and a 40-fold enhancement over UNC0224 due to optimized substituents like the 4-(piperidin-4-yl)aminocap group. However, its high polarity reduces cellular permeability compared to later analogs like UNC0638 .

Advanced Research Questions

Q. What methodological challenges arise when translating this compound's in vitro potency to cellular or in vivo models?

this compound’s low cellular efficacy stems from poor membrane permeability due to high polarity (cLogP = 1.2). Researchers must:

  • Use liposomal delivery systems or prodrug strategies to enhance uptake .
  • Validate target engagement via quantitative mass spectrometry to measure H3K9me2 reduction, ensuring observed effects are mechanism-based .

Q. How can structural modifications of this compound improve its pharmacokinetic profile without compromising selectivity?

Strategies include:

  • Replacing polar groups (e.g., substituting pyrrolidine with cyclohexyl) to increase lipophilicity, as seen in UNC0638 .
  • Introducing prodrug moieties (e.g., esterification of carboxyl groups) to enhance solubility and absorption .
  • Molecular dynamics simulations to predict binding affinity changes post-modification .

Q. How should researchers address contradictory data in studies using this compound across different cell lines?

Contradictions may arise from variations in:

  • Cell membrane composition affecting drug uptake. Use flow cytometry with fluorescently tagged this compound analogs to quantify intracellular concentrations .
  • Basal H3K9me2 levels ; normalize data to baseline methylation via Western blotting or ChIP-seq .
  • Off-target effects in certain lineages; employ CRISPR-Cas9 G9a/GLP knockout controls to confirm specificity .

Q. What are the implications of this compound's inhibition of both G9a and GLP in epigenetic research?

Dual inhibition complicates mechanistic studies. To disentangle effects:

  • Use isoform-specific siRNA knockdowns alongside this compound treatment.
  • Perform RNA-seq to identify overlapping vs. unique transcriptional targets of G9a and GLP .

Q. How can this compound be utilized to study non-canonical roles of G9a/GLP, such as in DNA repair or metabolic regulation?

Methodological approaches include:

  • Proximity ligation assays (PLA) to map G9a/GLP interactions with DNA repair proteins (e.g., BRCA1).
  • Metabolomic profiling (LC-MS) to trace changes in acetyl-CoA or SAM levels under this compound treatment .

Q. Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Four-parameter logistic regression to calculate IC50/EC50 values.
  • Grubbs’ test to identify outliers in replicate experiments.
  • ANOVA with post-hoc correction (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How should researchers document this compound's experimental use to ensure reproducibility?

  • Report batch-specific purity (HPLC ≥95%) and storage conditions (e.g., -80°C in DMSO).
  • Include vehicle control data (e.g., DMSO effects on H3K9me2).
  • Adhere to ARRIVE guidelines for in vivo studies, detailing administration routes and pharmacokinetic parameters .

Properties

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025974
Record name 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238673-32-9
Record name 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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